![molecular formula C12H22ClNO6S B13593886 tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a chlorosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate typically involves multiple steps. . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorosulfonyl group makes it particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include tert-butyl hydroperoxide (TBHP) for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles and oxidizing agents. The tert-butoxycarbonyl group provides stability, while the chlorosulfonyl group facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl peresters: These compounds share the tert-butyl group and are used in similar oxidation reactions.
Tert-butyl esters: These compounds are widely used in organic synthesis and share similar preparation methods.
Tert-butyl substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and share the tert-butyl group.
Eigenschaften
Molekularformel |
C12H22ClNO6S |
|---|---|
Molekulargewicht |
343.82 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-chlorosulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 |
InChI-Schlüssel |
WZGBYSKUKGDPFL-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



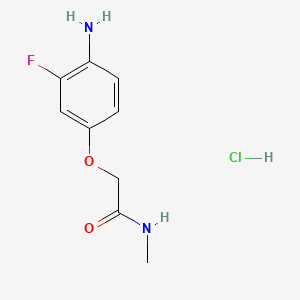


![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)

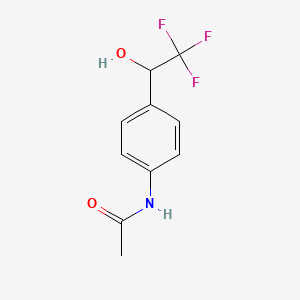
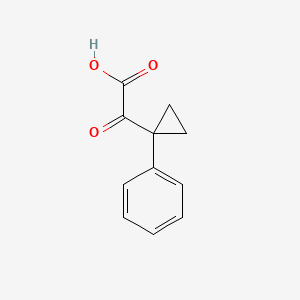

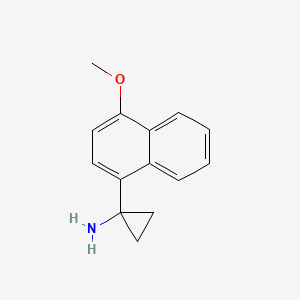

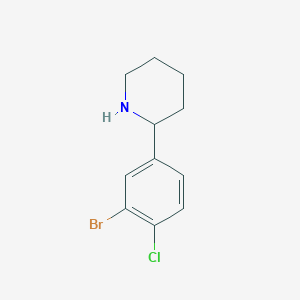

![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
